molecular formula C18H22N8O4 B11501821 2,4-di(morpholin-4-yl)-6-[(2E)-2-(2-nitrobenzylidene)hydrazinyl]-1,3,5-triazine

2,4-di(morpholin-4-yl)-6-[(2E)-2-(2-nitrobenzylidene)hydrazinyl]-1,3,5-triazine

Cat. No.: B11501821
M. Wt: 414.4 g/mol
InChI Key: HARWTXZZYCWJCR-CPNJWEJPSA-N
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Description

2,4-BIS(MORPHOLIN-4-YL)-6-[(2E)-2-[(2-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-1,3,5-TRIAZINE: is a complex organic compound that belongs to the class of triazines Triazines are heterocyclic compounds containing a six-membered ring with three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-BIS(MORPHOLIN-4-YL)-6-[(2E)-2-[(2-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-1,3,5-TRIAZINE typically involves the following steps:

    Formation of the Triazine Core: The triazine core can be synthesized through the cyclization of appropriate precursors, such as cyanuric chloride, under controlled conditions.

    Introduction of Morpholine Groups: Morpholine groups are introduced via nucleophilic substitution reactions, where morpholine reacts with the triazine core.

    Attachment of the Nitrophenylmethylidene Hydrazine Moiety: This step involves the condensation of 2-nitrobenzaldehyde with hydrazine to form the hydrazone, which is then coupled with the triazine core.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes controlling reaction temperatures, pH levels, and using catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitrophenyl group can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions, such as using hydrogen gas and a metal catalyst.

    Substitution: The morpholine groups can participate in substitution reactions, where they can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst is often used for reduction.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

    Oxidized Derivatives: Products with additional oxygen-containing functional groups.

    Reduced Amines: Compounds where the nitro group is converted to an amine.

    Substituted Triazines: Triazine derivatives with different substituents replacing the morpholine groups.

Scientific Research Applications

2,4-BIS(MORPHOLIN-4-YL)-6-[(2E)-2-[(2-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-1,3,5-TRIAZINE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenylmethylidene hydrazine moiety can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The triazine core may also interact with DNA or RNA, affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2,4,6-Tris(morpholin-4-yl)-1,3,5-triazine: Lacks the nitrophenylmethylidene hydrazine moiety.

    2,4-Bis(4-morpholinyl)-6-(phenylmethylidene)hydrazin-1-yl-1,3,5-triazine: Similar structure but without the nitro group.

Uniqueness

The presence of both morpholine groups and the nitrophenylmethylidene hydrazine moiety makes 2,4-BIS(MORPHOLIN-4-YL)-6-[(2E)-2-[(2-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-1,3,5-TRIAZINE unique. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, setting it apart from other triazine derivatives.

Properties

Molecular Formula

C18H22N8O4

Molecular Weight

414.4 g/mol

IUPAC Name

4,6-dimorpholin-4-yl-N-[(E)-(2-nitrophenyl)methylideneamino]-1,3,5-triazin-2-amine

InChI

InChI=1S/C18H22N8O4/c27-26(28)15-4-2-1-3-14(15)13-19-23-16-20-17(24-5-9-29-10-6-24)22-18(21-16)25-7-11-30-12-8-25/h1-4,13H,5-12H2,(H,20,21,22,23)/b19-13+

InChI Key

HARWTXZZYCWJCR-CPNJWEJPSA-N

Isomeric SMILES

C1COCCN1C2=NC(=NC(=N2)N/N=C/C3=CC=CC=C3[N+](=O)[O-])N4CCOCC4

Canonical SMILES

C1COCCN1C2=NC(=NC(=N2)NN=CC3=CC=CC=C3[N+](=O)[O-])N4CCOCC4

Origin of Product

United States

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